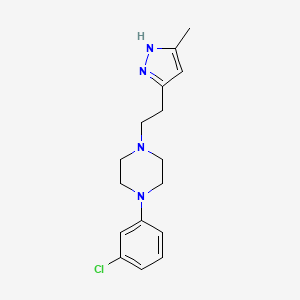
Mepiprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
メピプラゾールは、商品名Psigodalとしても知られており、フェニルピペラジン系に属する抗不安薬です。 抗うつ作用も有し、スペインでは主に不安神経症の治療薬として販売されています 。 メピプラゾールは、5-HT2Aおよびα1アドレナリン受容体拮抗薬として作用し、セロトニン、ドーパミン、ノルエピネフリンの再取り込みを阻害し、さまざまな程度でこれらの神経伝達物質の放出を誘導することが示されています .
準備方法
メピプラゾールの合成には、1-(3-クロロフェニル)ピペラジンと2-(5-メチル-1H-ピラゾール-3-イル)エチルクロリドを特定の条件下で反応させる必要があります。 この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、生成物は再結晶によって精製されます 。 工業生産方法では、同様の合成経路が採用される場合がありますが、規模が大きく、収率と純度が最適化されています。
化学反応の分析
メピプラゾールは、以下を含むさまざまな化学反応を起こします。
酸化: メピプラゾールは酸化されて対応するN-オキシドを形成することができます。
還元: 還元反応により、メピプラゾールを対応するアミン誘導体に変換することができます。
置換: ハロゲン化反応やアルキル化反応により、フェニル環またはピペラジン部分にさまざまな置換基を導入することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、ヨウ化メチルなどのアルキル化剤があります。 これらの反応から生成される主な生成物には、N-オキシド、アミン、および置換誘導体があります .
科学的研究の応用
作用機序
メピプラゾールは、5-HT2Aおよびα1アドレナリン受容体拮抗薬として作用することで効果を発揮します。 セロトニン、ドーパミン、ノルエピネフリンの再取り込みを阻害し、これらの神経伝達物質の放出を誘導することで、これらの受容体部位での濃度を上昇させます 。 再取り込み阻害と放出のこの二重作用は、抗不安作用と抗うつ作用に寄与しています .
類似化合物の比較
メピプラゾールは、トラゾドン、ネファゾドン、エトペリドンなどの他のフェニルピペラジン化合物と似ています。 これらの化合物もセロトニン拮抗薬および再取り込み阻害薬 (SARI) として作用し、m-クロロフェニルピペラジン (mCPP) などの活性代謝物を生成します 。 メピプラゾールは、受容体拮抗作用と神経伝達物質の放出を独自に組み合わせることで、類似化合物とは異なり、独自の治療プロフィールを提供します .
類似化合物
- トラゾドン
- ネファゾドン
- エトペリドン
- アカプラジン
- エンピプラゾール
- ロルピプラゾール
- トルピプラゾール
類似化合物との比較
Mepiprazole is similar to other phenylpiperazine compounds such as trazodone, nefazodone, and etoperidone. These compounds also act as serotonin antagonists and reuptake inhibitors (SARI) and produce active metabolites like m-chlorophenylpiperazine (mCPP) . this compound’s unique combination of receptor antagonism and neurotransmitter release sets it apart from its counterparts, offering a distinct therapeutic profile .
Similar Compounds
- Trazodone
- Nefazodone
- Etoperidone
- Acaprazine
- Enpiprazole
- Lorpiprazole
- Tolpiprazole
生物活性
Mepiprazole is a minor tranquilizer classified as a pyrazolyl-alkyl-piperazine derivative. It has garnered attention due to its multifaceted biological activities, particularly in the context of psychiatric disorders and gastrointestinal conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant clinical studies.
This compound primarily functions as an antagonist at the 5-HT2A receptor and the α1-adrenergic receptor . It exhibits weak inhibitory effects on the uptake of serotonin (5-HT) in hypothalamic neurons, which may contribute to its anxiolytic properties. Additionally, this compound has been shown to inhibit the reuptake and induce the release of neurotransmitters such as serotonin, dopamine, and norepinephrine . This mechanism positions this compound as a potential therapeutic agent in treating anxiety neuroses and related disorders.
1. Anxiolytic Activity
This compound is marketed in Spain for treating anxiety neuroses. Clinical studies indicate that it can alleviate symptoms associated with anxiety disorders, likely due to its serotonergic modulation .
2. Gastrointestinal Effects
Research has demonstrated beneficial effects of this compound in patients suffering from Irritable Bowel Syndrome (IBS) . In a clinical trial involving IBS patients, this compound was associated with improved symptom relief compared to placebo .
3. Neurotransmitter Modulation
This compound's ability to modulate neurotransmitter levels is significant. It produces an active metabolite known as m-chlorophenylpiperazine (mCPP) , which may influence its overall pharmacological profile .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Clinical Trial on IBS : A double-blind placebo-controlled study assessed this compound's efficacy in IBS patients. Results indicated a statistically significant reduction in abdominal pain and bloating among those treated with this compound compared to controls .
- Pharmacokinetic Studies : this compound demonstrates a favorable pharmacokinetic profile, with rapid absorption and moderate half-life, allowing for effective dosing schedules in clinical settings .
Comparative Biological Activity
To better understand this compound's position among similar compounds, the following table summarizes key characteristics and activities compared to other psychotropic agents:
| Compound | Mechanism of Action | Primary Uses | Key Findings |
|---|---|---|---|
| This compound | 5-HT2A antagonist; α1-antagonist | Anxiety neuroses; IBS | Effective in reducing anxiety symptoms; improves IBS |
| Fluoxetine | SSRI | Depression; Anxiety | Significant effects on mood; side effects include sexual dysfunction |
| Sertraline | SSRI | Depression; PTSD | Similar efficacy to fluoxetine but better tolerated |
| Clonazepam | GABA receptor agonist | Anxiety; Seizures | Rapid relief of anxiety symptoms; risk of dependence |
特性
CAS番号 |
20326-12-9 |
|---|---|
分子式 |
C16H21ClN4 |
分子量 |
304.82 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |
InChIキー |
DOTIMEKVTCOGED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Key on ui other cas no. |
20326-12-9 |
関連するCAS |
20344-15-4 (di-hydrochloride) |
同義語 |
1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















